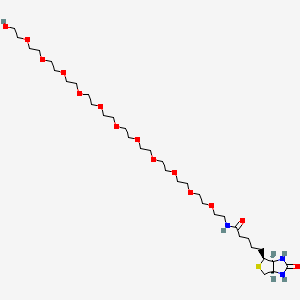

Ipatasertib-NH2

Übersicht

Beschreibung

Vorbereitungsmethoden

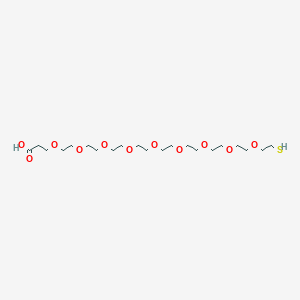

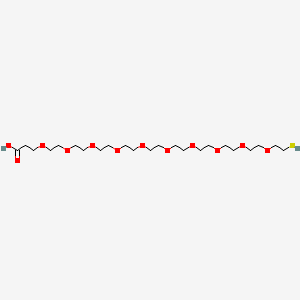

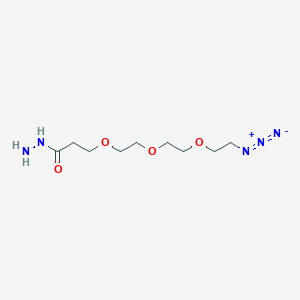

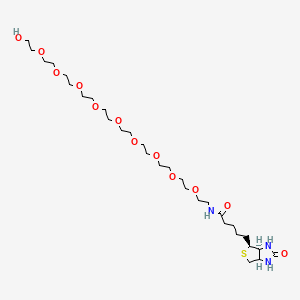

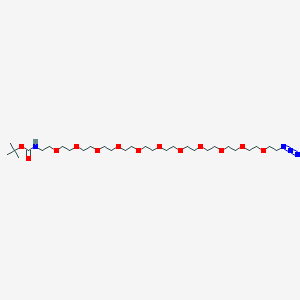

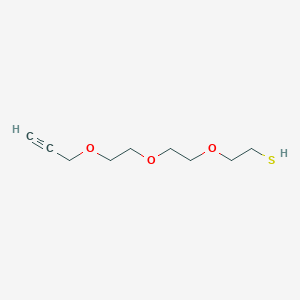

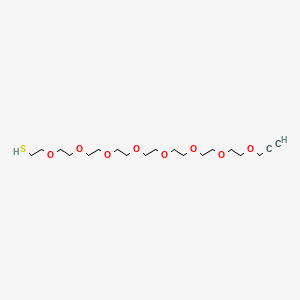

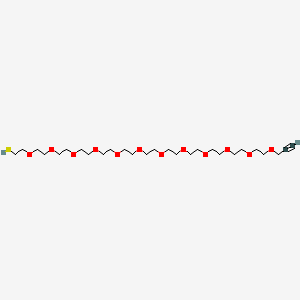

Synthetic Routes and Reaction Conditions: The preparation of RG7440-NH2 involves the synthesis of Ipatasertib-NH2, which is then linked to a cereblon ligand via a ten-hydrocarbon linker. The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of RG7440-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: RG7440-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Aminogruppe, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig für Substitutionsreaktionen verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von RG7440-NH2, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

RG7440-NH2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Ligand in PROTACs verwendet, um Proteinabbaumechanismen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von AKT in zellulären Prozessen und dessen Abbau.

Medizin: Untersucht auf sein Potenzial in der Krebstherapie durch gezielten Abbau spezifischer Proteine, die am Tumorwachstum beteiligt sind.

Industrie: Wird bei der Entwicklung neuer Therapeutika und in der Wirkstoffforschung eingesetzt .

5. Wirkmechanismus

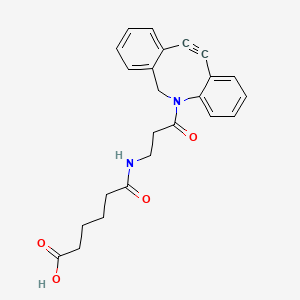

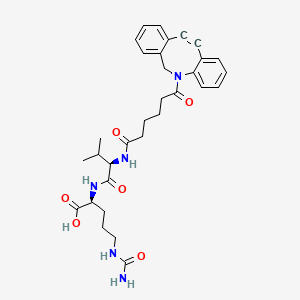

RG7440-NH2 entfaltet seine Wirkung, indem es an das Zielprotein AKT bindet und einen Komplex mit dem Cereblon-Liganden Lenalidomid bildet. Dieser Komplex rekrutiert die E3-Ubiquitin-Ligase, was zur Ubiquitinierung und anschließendem Abbau des Zielproteins über den Proteasomweg führt. Dieser Mechanismus ermöglicht den selektiven Abbau spezifischer Proteine, was es zu einem wertvollen Werkzeug in Forschung und therapeutischen Anwendungen macht .

Ähnliche Verbindungen:

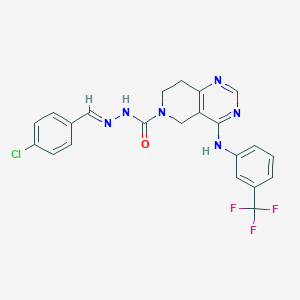

Ipatasertib: Ein hochspezifischer niedermolekularer Inhibitor von AKT.

GDC-0068: Ein anderer Name für Ipatasertib, der in ähnlichen Forschungsanwendungen verwendet wird.

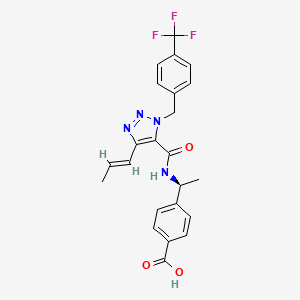

Lenalidomid: Ein Cereblon-Ligand, der bei der Bildung von PROTACs verwendet wird .

Einzigartigkeit: RG7440-NH2 ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, einen Komplex sowohl mit dem Zielprotein AKT als auch mit dem Cereblon-Liganden Lenalidomid zu bilden. Diese doppelte Bindungsfähigkeit macht es hochwirksam bei der selektiven Degradation von Zielproteinen und unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

RG7440-NH2 exerts its effects by binding to the target protein AKT and forming a complex with the cereblon ligand Lenalidomide. This complex recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ipatasertib: A highly selective small molecule inhibitor of AKT.

GDC-0068: Another name for Ipatasertib, used in similar research applications.

Lenalidomide: A cereblon ligand used in the formation of PROTACs .

Uniqueness: RG7440-NH2 is unique due to its specific structure, which allows it to form a complex with both the target protein AKT and the cereblon ligand Lenalidomide. This dual binding capability makes it highly effective in selectively degrading target proteins, setting it apart from other similar compounds .

Eigenschaften

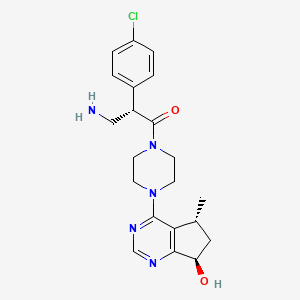

IUPAC Name |

(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGZLUCQAOQDJ-KBRIMQKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.